molecular formula C14H12N2O B1269585 5-(1,3-Benzoxazol-2-yl)-2-methylaniline CAS No. 292644-38-3

5-(1,3-Benzoxazol-2-yl)-2-methylaniline

Cat. No.: B1269585
CAS No.: 292644-38-3
M. Wt: 224.26 g/mol
InChI Key: KXXDLQRHCXWKCH-UHFFFAOYSA-N
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Description

5-(1,3-Benzoxazol-2-yl)-2-methylaniline is a compound that belongs to the benzoxazole family, which is known for its diverse biological activities and applications in various fields. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound has a benzoxazole moiety attached to a methylaniline group, making it a valuable molecule for research and industrial applications.

Biochemical Analysis

Biochemical Properties

5-(1,3-Benzoxazol-2-yl)-2-methylaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The interaction of this compound with bacterial enzymes disrupts essential metabolic pathways, leading to cell death. Additionally, this compound has demonstrated anticancer activity by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . Furthermore, this compound influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and inhibition of cell proliferation . In microbial cells, this compound interferes with cell wall synthesis and protein synthesis, resulting in cell lysis and death .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific enzymes and proteins, inhibiting their activity and disrupting normal cellular functions . For example, in cancer cells, this compound binds to and inhibits the activity of topoisomerase enzymes, leading to DNA damage and apoptosis . Additionally, this compound modulates the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is crucial for its long-term efficacy. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antimicrobial and anticancer effects, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antimicrobial and anticancer activities with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, where doses above a certain level result in significant adverse effects, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of metabolites that are further conjugated and excreted . The effects of this compound on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Binding proteins such as albumin facilitate the transport of this compound in the bloodstream, ensuring its delivery to target tissues . The localization and accumulation of this compound within cells are influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm and mitochondria, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications play a role in directing this compound to specific compartments within the cell . The activity of this compound is influenced by its localization, as it interacts with key enzymes and proteins within these subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzoxazol-2-yl)-2-methylaniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature . Another approach involves the use of nickel (II) complexes of benzoyl hydrazones as catalysts for the synthesis of 2-aryl benzoxazoles .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of high-throughput techniques and scalable reaction conditions. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced technologies to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzoxazol-2-yl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Benzoxazol-2-yl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoxazole ring with a methylaniline group makes it particularly valuable for applications requiring both aromatic and heterocyclic functionalities.

Properties

IUPAC Name

5-(1,3-benzoxazol-2-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-9-6-7-10(8-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXDLQRHCXWKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001296721
Record name 5-(2-Benzoxazolyl)-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292644-38-3
Record name 5-(2-Benzoxazolyl)-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292644-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Benzoxazolyl)-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,3-Benzoxazol-2-yl)-2-methylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Prepared by the method of Example 1a), from 2-aminophenol (720 mg, 7.0 mmol) and 3-amino-4-methylbenzoic acid (1.00 g, 7.0 mmol) the subtitle compound was obtained, 942 mg (57%). 1H NMR (DMSO) δ 7.67(m, 2H), 7.42(s, 1H), 7.31(m, 2H), 7.24(d, 1H), 7.07(d, 1H), 2.43(s, 3H). MS 225 m/z (M+H)+.
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

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